2-methyl-4-phenoxypyrimidine
Overview
Description
2-Methyl-4-phenoxypyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a methyl group at the 2-position and a phenoxy group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2-Methyl-4-Phenoxypyrimidine (2M4PP) is a complex compound with potential applications in various biological systemsPyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They have also been evaluated as potential dual VEGFR-2/c-Met inhibitors .
Mode of Action
Pyrimidine derivatives have been shown to interact with their targets, leading to significant changes in cellular functions . For instance, they have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Pyrimidine derivatives have been associated with the methylerythritol phosphate (mep) pathway . This pathway is responsible for the biosynthesis of a substantial number of natural compounds of biological and biotechnological importance .
Result of Action
Pyrimidine derivatives have been shown to exhibit promising neuroprotective and anti-inflammatory properties . They have also been found to exhibit promising kinase inhibitory activity against VEGFR-2 and c-Met .
Action Environment
It is known that the environmental presence of phenoxy herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (a compound similar to 2m4pp), can lead to emerging environmental contamination .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-phenoxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives, including this compound, have been shown to inhibit the activity of certain protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . These interactions often involve binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives have been observed to exhibit neuroprotective and anti-inflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-α in human microglia cells . Additionally, this compound can affect the expression of genes involved in inflammatory responses and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound can bind to protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, this compound may interact with other enzymes, leading to changes in gene expression and cellular metabolism. These interactions can result in the inhibition of enzyme activity, modulation of signaling pathways, and alterations in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can exhibit time-dependent effects on cell viability and function . For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can have significant implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that pyrimidine derivatives can exhibit dose-dependent effects on neurotoxicity and motor function in animal models . At lower doses, this compound may have beneficial effects, such as neuroprotection and anti-inflammatory activity. At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and impaired motor function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The metabolism of this compound can lead to the formation of active or inactive metabolites, which can influence its biological activity . For example, phase I and phase II metabolic reactions can modify this compound, leading to changes in its pharmacological properties and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound can affect its efficacy and potential side effects, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-phenoxypyrimidine typically involves the reaction of 2-methylpyrimidine with phenol in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the phenol acts as a nucleophile and displaces a leaving group on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-phenoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-phenoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Methyl-4-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a phenoxy group.
4-Phenoxypyrimidine: Lacks the methyl group at the 2-position.
2-Methyl-5-phenoxypyrimidine: Similar but with the phenoxy group at the 5-position.
Uniqueness: 2-Methyl-4-phenoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and phenoxy group on the pyrimidine ring makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-4-phenoxypyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-12-8-7-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXSTLMFTRBPDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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